IVHD-valtrate

Descripción general

Descripción

IVHD-valtrate is an active derivative of Valeriana jatamansi. It has been found to have significant effects against human ovarian cancer cells both in vitro and in vivo . It induces apoptosis in cancer cells and arrests the ovarian cancer cells in the G2/M phase .

Synthesis Analysis

The synthesis of this compound involves the production of valepotriates in the underground parts of the Valeriana jatamansi plant during different growing seasons . The major compounds produced are valtrate, didrovaltrate, this compound, and acevaltrate .Molecular Structure Analysis

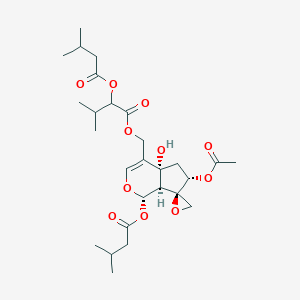

The molecular weight of this compound is 540.60 and its formula is C27H40O11 . The structure of this compound is classified under others and its initial source is from the plants of the Valerianaceae family, specifically Valeriana officinalis Linn .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 540.60 and a formula of C27H40O11 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Anticancer Effects on Ovarian Cancer : IVHD-valtrate, derived from Valeriana jatamansi, has been found to exhibit significant anticancer effects against human ovarian cancer cells both in vitro and in vivo. It inhibits growth and proliferation of ovarian cancer cell lines, induces apoptosis, and suppresses tumor growth in xenograft models. This compound modulates the expression of molecules involved in cell cycle progression and apoptosis, suggesting its potential as a therapeutic agent for ovarian cancer (Li et al., 2013).

Distribution in Valerianaceae : A microanalytical investigation of more than 40 species of Valerianaceae, including this compound, showed its characteristic presence in the tribe Valerianeae. Valtrate is generally the main compound among valepotriates, with this compound also being a notable component (Stahl & Schild, 1971).

Production Enhancement by Elicitors : Research on transformed root cultures of Valerianella locusta found that treatment with methyl jasmonate significantly increased the production of valepotriates, including this compound. This suggests potential methods for enhancing the production of this compound for therapeutic applications (Kittipongpatana et al., 2002).

HPLC Analysis for Quantitative Determination : High-performance liquid chromatography (HPLC) has been used to separate and quantitatively estimate valepotriates, including this compound, in various parts of Valeriana kilimandascharica. This method is suitable for routine analysis of crude extracts, which is important for quality control in the production and research of this compound (Dossaji & Becker, 1981).

Mecanismo De Acción

Target of Action

IVHD-valtrate, a derivative of Valeriana jatamansi, primarily targets the Platelet-Derived Growth Factor Receptor A (PDGFRA) . PDGFRA is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family, which plays a crucial role in cell growth, survival, and development .

Mode of Action

This compound interacts with its primary target, PDGFRA, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in the cellular processes such as cell proliferation and survival .

Biochemical Pathways

The inhibition of PDGFRA by this compound affects the PDGFRA/MEK/ERK signaling pathway . This pathway is involved in regulating cell growth and division. By inhibiting this pathway, this compound can effectively suppress the proliferation of cancer cells .

Pharmacokinetics

It’s known that the compound exhibits concentration-dependent activity against cancer cells

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits the growth and proliferation of cancer cells in a concentration-dependent manner . Additionally, it induces apoptosis (programmed cell death) and arrests the cancer cells in the G2/M phase of the cell cycle . At the molecular level, this compound modulates the expression of numerous molecules involved in cell cycle progression and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of valepotriates (the group of compounds to which this compound belongs) in the Valeriana jatamansi plant varies with different growing seasons . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

IVHD-valtrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) . These interactions help to arrest the cell cycle and prevent metastasis. Additionally, this compound interacts with proteins involved in apoptosis, such as caspases, promoting programmed cell death in cancer cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly ovarian cancer cells (OVCAR-3), this compound induces cell cycle arrest in the G2/M phase, leading to inhibited cell proliferation . It also influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of CDKs, which are essential for cell cycle progression . This inhibition leads to cell cycle arrest and prevents cancer cell proliferation. Additionally, this compound activates caspases, which are enzymes that play a critical role in the execution of apoptosis . By activating these enzymes, this compound promotes programmed cell death in cancer cells. Furthermore, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that this compound maintains its anticancer activity over time, with sustained inhibition of cancer cell proliferation and induction of apoptosis . The stability and efficacy of this compound can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent anticancer activity with minimal toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at certain dosage levels, beyond which the risk of toxicity increases . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert this compound into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of this compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, this compound has been shown to inhibit glycolysis and promote oxidative phosphorylation, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, this compound can bind to intracellular proteins and be transported to different cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the localization and accumulation of this compound in target tissues, which can impact its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles . For example, this compound can be phosphorylated or acetylated, which can influence its localization and activity . The subcellular localization of this compound is essential for its interactions with target biomolecules and its ability to modulate cellular processes .

Propiedades

IUPAC Name |

[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O11/c1-14(2)8-20(29)37-22(16(5)6)24(31)33-11-18-12-34-25(38-21(30)9-15(3)4)23-26(18,32)10-19(36-17(7)28)27(23)13-35-27/h12,14-16,19,22-23,25,32H,8-11,13H2,1-7H3/t19-,22?,23-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMVBTMUWDUUTJ-KZYULCMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@]23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of IVHD-valtrate against ovarian cancer cells?

A1: this compound exhibits its anticancer activity by modulating numerous molecules involved in cell cycle progression and apoptosis. [] Specifically, it increases the levels of p53, Rb, p21, and p27, while decreasing the expression of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2. [] This modulation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. [] this compound also downregulates the Bcl-2/Bax and Bcl-2/Bad ratios and enhances the cleavage of PARP and Caspases, further contributing to its pro-apoptotic effects. [] Importantly, these effects are observed regardless of the p53 status of the cancer cells. []

Q2: What is the source of this compound, and are there other notable compounds found in the same source?

A2: this compound is isolated from the roots of Valeriana jatamansi Jones, a plant traditionally used to treat mental disorders. [, , ] Other notable compounds found in Valeriana jatamansi include valerosidate, [, ] baldrinal, [] daucosterol, [] β-sitosterol, [] valtrate, acevaltrate, and didrovaltrate. [, ] These compounds, particularly the valepotriates, are known for their sedative and tranquilizing properties. []

Q3: Has the effect of this compound been studied in in vivo models of ovarian cancer?

A3: Yes, this compound has demonstrated significant antitumor activity in vivo. [] In mice bearing A2780 and OVCAR3 ovarian cancer xenografts, this compound treatment significantly suppressed tumor growth in a dose-dependent manner. [] These findings suggest the potential of this compound as a therapeutic agent for ovarian cancer.

Q4: What is the significance of the observation that this compound shows low cytotoxicity to immortalized non-tumorigenic human ovarian surface epithelial cells (IOSE-144)?

A4: The low cytotoxicity of this compound towards IOSE-144 cells is a crucial finding because it suggests that this compound may selectively target cancerous cells while sparing healthy ovarian tissue. [] This selectivity is highly desirable for any potential chemotherapeutic agent as it minimizes the risk of harmful side effects associated with damage to healthy tissues. []

Q5: Are there established methods for preserving Valeriana jatamansi and ensuring the consistent production of this compound?

A5: Researchers have successfully developed a cryopreservation protocol for Valeriana jatamansi using vitrification with PVS2 as a cryoprotectant. [] This method allows for the long-term storage and conservation of this valuable plant species. Importantly, the cryopreservation process does not negatively impact the biosynthetic stability of regenerated plantlets, ensuring consistent production of valepotriates, including this compound. [] This is critical for facilitating further research and potential commercial production of this compound as a therapeutic agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.